molecular formula C9H12O3 B14484601 Methyl 7-oxo-3-cycloheptene-1-carboxylate CAS No. 64670-13-9

Methyl 7-oxo-3-cycloheptene-1-carboxylate

Cat. No.: B14484601
CAS No.: 64670-13-9
M. Wt: 168.19 g/mol
InChI Key: SEPYLLHVJDBTNY-UHFFFAOYSA-N
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Description

Methyl 7-oxo-3-cycloheptene-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cycloheptene, featuring a ketone group at the 7th position and a carboxylate ester group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-3-cycloheptene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the cycloheptene ring. The reaction conditions often include the use of solvents like toluene and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The reaction parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-3-cycloheptene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-oxo-3-cycloheptene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-oxo-3-cycloheptene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play crucial roles in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyclohexene-1-carboxylate
  • Methyl 3-cycloheptene-1-carboxylate
  • Methyl 2-oxo-3-cycloheptene-1-carboxylate

Uniqueness

Methyl 7-oxo-3-cycloheptene-1-carboxylate is unique due to the presence of both a ketone and an ester group on a cycloheptene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

64670-13-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 7-oxocyclohept-3-ene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h2-3,7H,4-6H2,1H3

InChI Key

SEPYLLHVJDBTNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCCC1=O

Origin of Product

United States

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